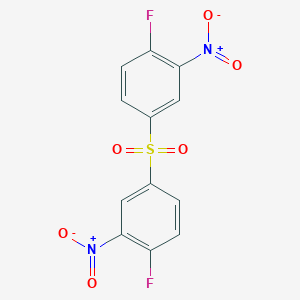

Bis(4-fluoro-3-nitrophenyl) sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14153. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(4-fluoro-3-nitrophenyl)sulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAWDEWNXJIVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059800 | |

| Record name | Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-30-1 | |

| Record name | 1,1′-Sulfonylbis[4-fluoro-3-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluorodinitrobenzene sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DNDS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-fluoro-3-nitrophenyl)sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUORODINITROBENZENE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBR958H7K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(4-fluoro-3-nitrophenyl) Sulfone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for bis(4-fluoro-3-nitrophenyl) sulfone, a key intermediate in the development of advanced polymers and pharmaceutical agents. This document is intended for researchers, chemists, and professionals in drug development and material science. It offers a detailed exploration of the prevailing synthesis methodology, an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and critical safety and handling information. The synthesis of this compound is a prime example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Introduction and Significance

This compound, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, is an organic compound of significant interest due to its unique molecular architecture.[1][2] The molecule consists of two fluorophenyl rings linked by a sulfonyl group, with nitro groups positioned ortho to the fluorine atoms and meta to the sulfonyl bridge. This specific arrangement of electron-withdrawing groups (fluorine, nitro, and sulfonyl) imparts distinct chemical reactivity, making it a valuable building block in various synthetic applications.[1]

The primary applications of this compound lie in:

-

Polymer Chemistry: It serves as a monomer for the synthesis of high-performance polymers such as polyether sulfones (PES). The fluorine atoms are susceptible to nucleophilic substitution, allowing for the formation of ether linkages and the creation of robust, thermally stable polymers.

-

Pharmaceutical Development: The compound is a crucial intermediate in the synthesis of complex organic molecules with potential therapeutic applications.

-

Organic Synthesis: Its reactive sites make it a versatile starting material for further chemical transformations.[1]

This guide focuses on the most direct and industrially scalable method for its preparation: the dinitration of 4,4'-difluorodiphenyl sulfone.

The Core Synthesis Pathway: Electrophilic Aromatic Nitration

The most established and efficient route to this compound is through the direct nitration of 4,4'-difluorodiphenyl sulfone. This reaction is a classic example of electrophilic aromatic substitution (EAS).

Reaction Overview

The overall transformation can be depicted as follows:

Mechanistic Deep Dive: The "Why" Behind the "How"

Understanding the reaction mechanism is paramount for optimizing conditions and ensuring the desired outcome. The nitration of an aromatic ring proceeds via a well-established three-step electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: The actual nitrating agent is not nitric acid itself, but the highly electrophilic nitronium ion (NO₂⁺). This is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[2][3][4]

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring of 4,4'-difluorodiphenyl sulfone attacks the nitronium ion. This step is the rate-determining step of the reaction. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Re-aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the nitrated product.

The sulfonyl group (-SO₂-) and the fluorine atoms (-F) are deactivating groups, meaning they make the aromatic rings less reactive towards electrophilic substitution than benzene. However, they are ortho, para-directing. In the case of 4,4'-difluorodiphenyl sulfone, the positions ortho to the fluorine atoms are also meta to the strongly deactivating sulfonyl group. The directing effect of the fluorine atoms guides the incoming nitro groups to the positions ortho to them (the 3 and 3' positions).

Experimental Protocol

This protocol is a synthesized procedure based on established principles of aromatic nitration and purification methods cited in the literature.[3] Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials and Reagents

| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | CAS No. |

| 4,4'-Difluorodiphenyl sulfone | C₁₂H₈F₂O₂S | 254.25 | 98-100 | 383-29-9 |

| This compound | C₁₂H₆F₂N₂O₆S | 344.25 | 191-194 | 312-30-1 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | N/A | 7664-93-9 |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | N/A | 7697-37-2 |

| Acetone | C₃H₆O | 58.08 | -95 | 67-64-1 |

| Deionized Water | H₂O | 18.02 | 0 | 7732-18-5 |

Step-by-Step Synthesis Procedure

Safety First: This reaction is highly exothermic and involves the use of strong, corrosive acids. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times. The procedure must be conducted in a well-ventilated fume hood.

-

Preparation of the Nitrating Mixture:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to below 10°C.

-

Slowly, and with continuous stirring, add the required amount of concentrated nitric acid via the dropping funnel. Maintain the temperature of the mixture below 15°C during the addition. This "mixed acid" should be prepared fresh before use. A typical molar ratio of nitric acid to sulfuric acid is around 1:2 to 1:3.

-

-

Nitration Reaction:

-

In a separate reaction vessel, melt the 4,4'-difluorodiphenyl sulfone by gentle heating.

-

Slowly and carefully add the molten 4,4'-difluorodiphenyl sulfone to the chilled mixed acid with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature between 95-100°C.[6]

-

After the addition is complete, maintain the reaction mixture at 95-100°C with continuous stirring for a period of 2-3 hours to ensure the completion of the dinitration.[6]

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude this compound.

-

Filter the precipitated solid using a Buchner funnel.

-

Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

-

Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight. A yield of approximately 96% of the crude product can be expected.[6]

-

Purification

The crude product can be purified by recrystallization to obtain a high-purity final product.

-

Recrystallization:

-

Dissolve the crude solid in a minimum amount of hot acetone.

-

Slowly add deionized water to the hot acetone solution until a slight turbidity persists. A common ratio for this recrystallization is a 5:1 mixture of acetone to water.[3]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold acetone-water mixture, and dry under vacuum.

-

Conclusion

The synthesis of this compound via the electrophilic nitration of 4,4'-difluorodiphenyl sulfone is a robust and well-understood process. A thorough understanding of the underlying reaction mechanism is crucial for controlling the reaction conditions and achieving a high yield of the desired product. The protocol outlined in this guide provides a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Adherence to strict safety protocols is essential when working with the strong acids required for this transformation.

References

-

Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Khan Academy. (2019). Nitration of aromatic compounds. Retrieved from [Link]

- Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).

Sources

- 1. echemi.com [echemi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 312-30-1 [chemicalbook.com]

- 4. 4-Fluorophenyl sulfone CAS#: 383-29-9 [m.chemicalbook.com]

- 5. 4-Fluorophenyl sulfone | 383-29-9 [amp.chemicalbook.com]

- 6. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl) - Google Patents [patents.google.com]

An In-depth Technical Guide to Bis(4-fluoro-3-nitrophenyl) sulfone

Introduction: A Versatile Building Block in Modern Chemistry

Bis(4-fluoro-3-nitrophenyl) sulfone, also known by its synonym 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone (DFDNPS), is a highly functionalized aromatic compound of significant interest in advanced chemical synthesis.[1][2][3] Its unique molecular architecture, characterized by a central sulfonyl group linking two fluoronitrobenzene rings, imparts a distinct set of chemical properties that make it a valuable intermediate and monomer. The potent electron-withdrawing effects of the sulfone and dual nitro groups render the aromatic rings electron-deficient, thereby activating the fluorine atoms for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity is the cornerstone of its utility in diverse fields, ranging from the synthesis of high-performance polymers to the development of novel pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value |

| IUPAC Name | 1-fluoro-4-(4-fluoro-3-nitrophenyl)sulfonyl-2-nitrobenzene[2] |

| Synonyms | 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone, DFDNPS[2][3] |

| CAS Number | 312-30-1[1][2][3] |

| Molecular Formula | C₁₂H₆F₂N₂O₆S[1][2] |

| Molecular Weight | 344.24 g/mol [1] |

| Appearance | White to light yellow crystalline powder[1][3] |

| Melting Point | 193 - 197 °C[1][3] |

| Solubility | Soluble in acetonitrile[4] |

Molecular Structure

The structure of this compound is defined by two phenyl rings connected by a sulfone bridge. Each ring is substituted with a fluorine atom and a nitro group, positioned para and meta to the sulfone linkage, respectively.

Caption: Chemical structure of this compound.

Synthesis and Purification

Synthetic Pathways

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. While multiple routes can be conceptualized, a common industrial approach involves the sulfonation of a fluorinated nitrobenzene derivative or the nitration of a fluorinated diphenyl sulfone.

Common synthetic strategies include:

-

Nitration of Fluorinated Aromatics followed by Sulfonation: This multi-step process involves first introducing the nitro groups onto a fluorinated aromatic precursor, followed by a sulfonation reaction to create the central sulfone bridge.[2]

-

Direct Sulfonation: A more direct method may involve the reaction of fluorinated nitrobenzene derivatives with a potent sulfonating agent like sulfur trioxide.[2]

-

Coupling Reactions: This approach utilizes pre-functionalized precursors, such as coupling nitro- and fluoro-substituted phenols with sulfonyl chlorides to assemble the final molecule.[2]

A generalized workflow for its synthesis is depicted below. The key step is the formation of the sulfone bridge between two activated phenyl rings.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Purification by Recrystallization

Purity is paramount for subsequent applications, especially in polymerization and pharmaceutical synthesis. Recrystallization is a standard and effective method for purifying the crude product.

Protocol:

-

Solvent Selection: A mixture of acetone and water (e.g., 5:1 ratio) is reported to be an effective solvent system.[5] The compound should be highly soluble in the hot solvent and sparingly soluble at room temperature or below.

-

Dissolution: Place the crude this compound powder in an Erlenmeyer flask. Add the minimum amount of hot acetone/water solvent mixture required to fully dissolve the solid. Gentle heating and stirring on a hot plate will facilitate this process.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature. The cooling rate influences crystal size; slower cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the resulting white to light yellow crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (e.g., water or a solvent in which the compound is insoluble) to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of the dried product can be measured to assess its purity, which should be sharp and within the literature range (193-197 °C).[1]

Chemical Reactivity and Key Applications

The reactivity of DFDNPS is dominated by the strong electron-withdrawing nature of the sulfone (-SO₂-) and nitro (-NO₂) groups. These groups deactivate the aromatic ring towards electrophilic substitution but strongly activate it for nucleophilic aromatic substitution (SNAr), making the fluorine atoms excellent leaving groups.

Nucleophilic Aromatic Substitution (SNAr)

This is the most important reaction pathway for DFDNPS. The carbon atoms attached to the fluorine atoms are highly electrophilic and susceptible to attack by nucleophiles (e.g., phenoxides, amines, thiols). This reaction is the foundation for its use as a monomer in step-growth polymerization to produce poly(ether sulfone)s and related high-performance polymers.

Polymer Chemistry

DFDNPS serves as a crucial activated monomer for synthesizing aromatic poly(ether sulfone)s (PES).[6][7] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][8] In a typical polycondensation reaction, DFDNPS is reacted with an aromatic bisphenol, such as Bisphenol A. The phenoxide ions act as nucleophiles, displacing the fluoride ions to form the repeating ether linkages of the polymer backbone.

Caption: Role of DFDNPS as a monomer in poly(ether sulfone) synthesis.

Pharmaceutical and Agrochemical Synthesis

The activated aromatic rings of DFDNPS make it a versatile intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The fluoro and nitro groups can be strategically replaced or transformed:

-

Nucleophilic Substitution: The fluorine atoms can be displaced by various nucleophiles to introduce different functionalities.[2]

-

Reduction of Nitro Groups: The nitro groups can be reduced to amines, which can then be further functionalized, for example, through acylation or diazotization reactions. This opens pathways to a wide range of derivatives.[2]

Its role as a homobifunctional cross-linker is also noted, where it can be used to link two molecules together.[3]

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. While specific spectra for this exact compound are not detailed in the provided search results, the expected characteristics can be inferred.

-

¹H NMR: The proton NMR spectrum would show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the six aromatic protons. The coupling patterns would be influenced by the fluorine atoms.

-

¹³C NMR: The carbon spectrum would display distinct signals for the twelve carbon atoms, with the carbons attached to fluorine showing characteristic C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atoms.

-

FT-IR: The infrared spectrum would exhibit strong characteristic absorption bands for the S=O stretch of the sulfone group (around 1350 and 1160 cm⁻¹) and the N-O stretches of the nitro groups (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight (344.24 g/mol ) and provide fragmentation patterns consistent with the structure.[1]

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance. It is an irritant and requires careful handling to avoid exposure.[9][10]

| Hazard Class | GHS Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2][10] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[2][10] |

| Specific target organ toxicity - single exposure (Category 3) | H335: May cause respiratory irritation[10] |

Handling and Personal Protective Equipment (PPE)

Standard laboratory safety practices should be strictly followed when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[3][9]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] Recommended storage temperatures are often between 2-8°C.[4]

Conclusion

This compound is a pivotal chemical intermediate whose value is derived from its highly activated aromatic system. The presence of two nitro groups and a central sulfone bridge makes the fluorine atoms exceptionally labile towards nucleophilic attack. This reactivity is expertly harnessed in the synthesis of high-performance poly(ether sulfone)s and provides a versatile platform for constructing complex molecules in the pharmaceutical and materials science sectors. Proper understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and development.

References

-

ChemBK. Sulfone, bis(4-fluoro-3-nitrophenyl). [Link]

-

ResearchGate. Synthesis and characterization of sulfonated poly(ether sulfone) copolymer membranes for fuel cell applications. [Link]

-

Royal Society of Chemistry. Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide. [Link]

-

PubMed. Polyethersulfone Polymer for Biomedical Applications and Biotechnology. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 312-30-1 [smolecule.com]

- 3. This compound | 312-30-1 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound CAS#: 312-30-1 [m.chemicalbook.com]

- 5. This compound | 312-30-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Polyethersulfone Polymer for Biomedical Applications and Biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to Bis(4-fluoro-3-nitrophenyl) sulfone (CAS 312-30-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Highly Activated Bis-Aromatic Sulfone

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Bis(4-fluoro-3-nitrophenyl) sulfone, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, emerges as a compound of significant interest. Its unique and highly activated structure, characterized by a central sulfone bridge flanked by two phenyl rings each bearing both a fluorine atom and a nitro group, renders it a versatile and powerful reagent. The potent electron-withdrawing nature of the sulfone and nitro groups dramatically activates the aromatic rings towards nucleophilic aromatic substitution (SNAr), making the fluorine atoms excellent leaving groups. This guide provides a comprehensive technical overview of this key intermediate, from its fundamental properties to its applications and handling, designed to empower researchers in leveraging its full potential.

Core Molecular Characteristics

This compound is a symmetrical molecule with the chemical formula C₁₂H₆F₂N₂O₆S.[1] Its structure is defined by two 4-fluoro-3-nitrophenyl groups linked to a central sulfonyl moiety.[1] This specific arrangement of functional groups dictates its chemical personality and utility.

Structural and Physicochemical Properties

| Property | Value | References |

| CAS Number | 312-30-1 | [1][2][3][4] |

| Molecular Formula | C₁₂H₆F₂N₂O₆S | [1][2][3][4] |

| Molecular Weight | 344.25 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [5][6][7] |

| Melting Point | 191-194 °C | [2][3][4] |

| Solubility | Almost transparent in Acetonitrile | [5] |

| Storage Temperature | 2-8°C | [5][8] |

The presence of two nitro groups and a sulfone group, both strong electron-withdrawing groups, significantly influences the molecule's reactivity.[1][6] This electronic profile is central to its primary application as a substrate in nucleophilic aromatic substitution reactions.

The Chemistry of Activation: Reactivity and Mechanistic Insights

The primary utility of this compound lies in its high reactivity towards nucleophiles. This reactivity is a direct consequence of the electronic activation of the aromatic rings.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the cornerstone of this compound's chemistry.[9] The electron-withdrawing nitro and sulfone groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack at the carbon atom bearing the fluorine.[9] This stabilization lowers the activation energy of the reaction, facilitating the displacement of the fluoride ion.

The reaction can proceed in a stepwise fashion, as classically described, or via a concerted mechanism where the bond-forming and bond-breaking steps are simultaneous.[10] The specific pathway can be influenced by the nature of the nucleophile, solvent, and the specific electronic environment of the substrate.

Synthesis and Purification

Several synthetic routes can be employed to prepare this compound. Common strategies include:

-

Nitration of Fluorinated Aromatics followed by Sulfonation: This multi-step process involves the initial nitration of a suitable fluorinated precursor.[1]

-

Direct Sulfonation: A more direct approach may involve the reaction of fluorinated nitrobenzene derivatives with a sulfonating agent.[1]

Illustrative Synthetic Workflow

Experimental Protocol: Purification by Recrystallization

A common method for purifying the crude product is recrystallization.[8]

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent mixture, such as acetone and water (e.g., in a 5:1 ratio).[8]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable intermediate in several fields.[6]

Medicinal Chemistry and Drug Discovery

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[1][6] The sulfone moiety is a common scaffold in a variety of approved drugs.[11] The ability to readily introduce diverse functionalities via SNAr allows for the creation of libraries of compounds for screening and lead optimization.[1][12] Novel bis-sulfone derivatives have shown potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for diseases such as glaucoma and Alzheimer's disease.[13]

Materials Science

The thermal stability and chemical resistance imparted by the sulfone and aromatic groups make this compound a candidate for the development of advanced polymers and coatings.[6][14] Polysulfones are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties.[15][16] this compound can be used as a monomer in polycondensation reactions to create novel polysulfones with tailored properties.

Organic Synthesis

Beyond its direct use in the synthesis of bioactive molecules and polymers, it can be a starting material for a range of other organic transformations.[1] The nitro groups can be reduced to amines, which can then be further functionalized, opening up a wide array of synthetic possibilities.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[17]

Hazard Identification

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][19]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[19] Wash hands and any exposed skin thoroughly after handling.[17]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][17]

First Aid Measures

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

-

In case of skin contact: Wash with plenty of soap and water.[7][17]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[17][19]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is more than just a chemical intermediate; it is a testament to the power of functional group synergy in molecular design. Its highly activated nature, a direct result of its unique electronic architecture, provides a reliable and efficient platform for the construction of complex and valuable molecules. For researchers in medicinal chemistry, materials science, and organic synthesis, a thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential to drive innovation and discovery.

References

-

ChemBK. (2024, April 10). Sulfone, bis(4-fluoro-3-nitrophenyl). Retrieved from [Link]

-

EcoOnline. (2025, June 11). This compound SDS. Retrieved from [Link]

-

China Plastics. (2016). Synthesis and properties of ternary polysulfone copolymer containing bisphenol fluorene. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

-

Research Scientific. (n.d.). This compound >= 97.0% (HPLC). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry via PMC. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

MDPI. (2022, August 2). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles. Retrieved from [Link]

- Google Patents. (n.d.). CN103613752A - Synthesis method of polysulfone resin.

-

SpecAU. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Polysulfones. Retrieved from [Link]

-

POLITECNICO DI TORINO. (n.d.). Synthesis and characterization of sulfonated polysulfone membranes for forward osmosis applications. Retrieved from [Link]

-

Acta Crystallographica Section E via PMC. (n.d.). Bis(3-nitrophenyl) sulfone. Retrieved from [Link]

-

Natural Products Chemistry & Research. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]

-

Molecules via PMC. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

Journal of Biochemical and Molecular Toxicology via PubMed. (n.d.). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. Retrieved from [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. This compound , >98.0%(GC) , 312-30-1 - CookeChem [cookechem.com]

- 5. This compound CAS#: 312-30-1 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 312-30-1 | TCI AMERICA [tcichemicals.com]

- 8. This compound | 312-30-1 [chemicalbook.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iomcworld.com [iomcworld.com]

- 13. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and properties of ternary polysulfone copolymer containing bisphenol fluorene [plaschina.com.cn]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

Bis(4-fluoro-3-nitrophenyl) sulfone solubility data

An In-Depth Technical Guide to the Solubility of Bis(4-fluoro-3-nitrophenyl) sulfone

Foreword

For researchers, medicinal chemists, and material scientists, understanding the fundamental properties of a chemical intermediate is paramount to successful synthesis and application. This compound is a key building block in diverse fields, from high-performance polymers to pharmaceutical agents.[1][2] Its utility is, however, intrinsically linked to a property that is often overlooked in early-stage research: solubility. This guide provides a comprehensive framework for understanding, determining, and applying the solubility data of this compound. While specific quantitative solubility values for this compound are not widely published, this document equips the practicing scientist with the foundational knowledge and detailed protocols necessary to generate this critical data in-house.

Introduction to this compound: A Versatile Intermediate

This compound, also known as 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone, is an aromatic compound characterized by a central sulfone group linking two fluoronitrobenzene rings.[1][2] This specific arrangement of electron-withdrawing groups (nitro and sulfone) and reactive sites (fluorine atoms) makes it a highly valuable precursor in organic synthesis.[2]

Its primary applications include:

-

Polymer Science: It is a critical monomer in the synthesis of advanced polyetherimides (PEIs) and poly(ether sulfone)s (PES).[3][4][5] The nucleophilic substitution of the fluorine atoms by phenoxides is a common polymerization route.[3][6] The solubility of the monomer in the polymerization solvent is crucial for achieving high molecular weight polymers.

-

Pharmaceutical Development: The sulfone moiety is a recognized structural motif in medicinal chemistry, appearing in numerous drug candidates.[7] this compound serves as a versatile starting material for creating more complex molecules with potential therapeutic activity.[1][2] Understanding its solubility is the first step in designing viable formulation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₆F₂N₂O₆S | [1][2][8] |

| Molecular Weight | 344.24 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 191 - 197 °C | [1][8][9] |

| CAS Number | 312-30-1 | [1] |

The Imperative of Solubility: Why This Data is Critical

Solubility is not merely a physical constant; it is a critical parameter that dictates the feasibility and success of chemical processes and biological applications.

-

For Material Scientists: In polymer synthesis, the reaction is often carried out in a high-boiling point aprotic solvent. The monomer must remain fully dissolved at the reaction temperature to ensure the polymerization proceeds to completion and yields a polymer with the desired molecular weight and properties.[6][10] Poor solubility can lead to premature precipitation, low yields, and materials with inferior performance.

-

For Drug Development Professionals: For a compound to be a viable drug candidate, it must be absorbed by the body. Poor aqueous solubility is a major hurdle for oral bioavailability.[11] Therefore, determining solubility in aqueous and biorelevant media is a cornerstone of pre-formulation studies.[12] Early characterization prevents costly late-stage failures.

Experimental Determination of Solubility: Protocols and Best Practices

Given the lack of published quantitative data, this section provides robust, validated protocols for its determination. The choice of method depends on the desired accuracy and throughput.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[11][13] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. While time-consuming, its reliability is unmatched.[11]

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the compound ensures that the solution becomes truly saturated and that equilibrium is established between the dissolved and solid states.[11]

-

Equilibration Time: A sufficient incubation period (typically 24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium.[13] For crystalline compounds with high lattice energy, this can be a slow process.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducible and accurate results.[13]

-

Phase Separation: It is critical to separate the undissolved solid from the saturated solution before analysis. Filtration or centrifugation must be performed carefully to avoid sample perturbation.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial.

-

Equilibration: Seal the vial and place it in a shaking incubator or on a rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For higher accuracy, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Dilution: Accurately dilute the clear, saturated solution with an appropriate solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Method.

Recommended Solvents for Investigation

Based on its applications and chemical nature, the solubility of this compound should be investigated in the following solvents:

Table 2: Recommended Solvents for Solubility Testing

| Solvent Class | Specific Solvents | Rationale |

| Aprotic Polar | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethylacetamide (DMAc), Acetonitrile, Acetone | Commonly used in polymer synthesis; qualitative data suggests solubility.[4][6][14] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Some polymers derived from this monomer are soluble in these solvents.[4] |

| Aqueous Buffers | Phosphate-buffered saline (PBS) pH 7.4, Acetate buffer pH 4.5 | Essential for assessing relevance to physiological conditions and drug development.[15] |

Data Presentation and Interpretation

All generated solubility data should be meticulously recorded. A clear, tabular format is recommended for easy comparison and analysis.

Table 3: Template for Recording Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method Used |

| NMP | 25 | Shake-Flask | ||

| DMAc | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| PBS, pH 7.4 | 37 | Shake-Flask | ||

| Add other solvents |

Interpretation of Results:

-

High Solubility in Aprotic Polar Solvents: This would confirm their suitability for use in polymerization reactions.

-

Low Aqueous Solubility: Values below 10 µg/mL are typical for poorly soluble compounds and would necessitate enabling formulation strategies (e.g., amorphous solid dispersions, nano-suspensions) for drug development.

Conclusion

While a definitive, published dataset on the solubility of this compound remains elusive, this guide demystifies the process of generating this vital information. By applying the detailed protocols and understanding the principles outlined herein, researchers in material science and drug development can confidently characterize this versatile intermediate. The systematic determination of its solubility profile is a foundational step that mitigates risks in polymer synthesis and accelerates the journey of pharmaceutical discovery.

References

-

Feeney, M. et al. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols. Available at: [Link][16]

-

TPP Techno Plastic Products AG. (n.d.). Crystal violet staining for identification of cell growth issues. Available at: [Link][17]

-

Leverkus, M. et al. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols. Available at: [Link][18]

-

Scilit. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Available at: [Link][19]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link][11]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Available at: [Link][12]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link][13]

-

ChemBK. (2024). Sulfone, bis(4-fluoro-3-nitrophenyl). Available at: [Link][8]

-

National Institutes of Health. (n.d.). Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4'. Available at: [Link][3]

-

CNKI. (n.d.). Synthesis and Characterization of Poly(sulfone imide)s Based on a Fluorinated Aromatic Diamine. Available at: [Link][4]

-

National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link][15]

-

ResearchGate. (2012). Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. Available at: [Link][6]

-

NCERT. (n.d.). testsforfunctionalgroups - inorganiccompounds. Available at: [Link][20]

-

Google Patents. (n.d.). EP2935404A1 - Process for the production of polyetherimides. Available at: [10]

-

ResearchGate. (n.d.). Partially Bio-based Aromatic Poly(ether sulfone)s Bearing Pendant Furyl Groups: Synthesis, Characterization and Thermo-reversible Cross-linking with a Bismaleimide. Available at: [Link][5]

-

Research Scientific. (n.d.). This compound >= 97.0% (HPLC). Available at: [Link][21]

-

Spectrum Chemicals Australia. (n.d.). This compound. Available at: [Link][22]

-

PubMed. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. Available at: [Link][7]

-

MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Available at: [Link][23]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 312-30-1 [smolecule.com]

- 3. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Poly(sulfone imide)s Based on a Fluorinated Aromatic Diamine [gfzxb.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound | 312-30-1 [chemicalbook.com]

- 10. EP2935404A1 - Process for the production of polyetherimides - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. This compound CAS#: 312-30-1 [m.chemicalbook.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tpp.ch [tpp.ch]

- 18. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Crystal Violet Assay for Determining Viability of Cultured Cells | Scilit [scilit.com]

- 20. ncert.nic.in [ncert.nic.in]

- 21. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 22. specau.com.au [specau.com.au]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Melting Point of Bis(4-fluoro-3-nitrophenyl) sulfone

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, with a core focus on the melting point, of bis(4-fluoro-3-nitrophenyl) sulfone. It is designed to equip researchers and professionals in pharmaceutical development and materials science with the necessary technical details and procedural knowledge to handle and characterize this important chemical intermediate.

Introduction to this compound

This compound, also known by its synonym 4,4'-Difluoro-3,3'-dinitrodiphenyl sulfone, is an aromatic organic compound with the chemical formula C₁₂H₆F₂N₂O₆S.[1][2] Its molecular structure, featuring two fluorinated and nitrated phenyl rings linked by a sulfone group, imparts significant chemical reactivity and thermal stability.[1][2] These characteristics make it a valuable building block in various fields.

The presence of strong electron-withdrawing nitro and sulfone groups makes the aromatic rings susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of more complex molecules.[2] Consequently, this compound serves as a crucial intermediate in the development of pharmaceuticals, advanced polymers, coatings, and agrochemicals.[1] In medicinal chemistry, the core structure is explored for creating novel therapeutic agents, with some bis-sulfone derivatives showing potential for inhibiting enzymes implicated in diseases like Alzheimer's, glaucoma, and epilepsy.[2][3]

Given its role as a precursor, the purity of this compound is paramount, and its melting point is a primary, readily accessible indicator of that purity.

Physicochemical Properties and Melting Point Data

The accurate characterization of this compound begins with its fundamental physicochemical properties. The compound typically appears as a white to light yellow crystalline powder.[1][4]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 312-30-1 | [1][4][5][6][7] |

| Molecular Formula | C₁₂H₆F₂N₂O₆S | [1][2][5][6][7] |

| Molecular Weight | ~344.25 g/mol | [1][2][5][6][7] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 191 - 197 °C | [1][2][4][5][6][7] |

| Purity (Typical) | ≥97% (HPLC/GC) | [1][6][8] |

The melting point is consistently reported within the range of 191°C to 197°C.[1][4][5][6] This range, rather than a sharp point, is common for commercially available reagents and reflects minor variations in purity. A sharp melting point at the higher end of this range is indicative of higher purity.

The Critical Role of Melting Point Determination

For a crystalline solid, the melting point is a fundamental thermal property. Its determination is a cornerstone of chemical analysis for several reasons:

-

Indicator of Purity: Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range. A sharp, high melting point is a reliable, albeit not absolute, indicator of high purity.

-

Compound Identification: While not unique, the melting point is a key parameter used in conjunction with other spectroscopic data (e.g., NMR, IR) to confirm the identity of a synthesized or received compound.

-

Stability and Processing: In materials science, the melting point dictates the thermal limits for processing and application of polymers and other materials derived from this sulfone.[1][2]

Experimental Protocol for Melting Point Determination

The following protocol outlines a robust, self-validating method for determining the melting point of this compound using a modern digital melting point apparatus.

Principle of the Method

A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and is completely molten (clear point) are recorded as the melting range.

Materials and Apparatus

-

This compound sample

-

Digital Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle

-

Certified melting point standards (e.g., caffeine, vanillin)

Step-by-Step Methodology

-

Instrument Calibration (Trustworthiness Pillar):

-

Causality: The accuracy of the instrument's temperature sensor and heating block can drift over time. Calibration with certified reference standards is essential for generating trustworthy and reproducible data.

-

Procedure:

-

Select at least two standards that bracket the expected melting point of the sample (e.g., Vanillin: ~81-83°C, Caffeine: ~235-238°C).

-

Following the instrument's manual, determine the melting points of these standards.

-

Compare the observed values to the certified values. If the deviation exceeds the instrument's specifications (typically ±0.5°C), perform a calibration adjustment as per the manufacturer's instructions.

-

-

-

Sample Preparation (Expertise Pillar):

-

Causality: A uniform, finely packed sample ensures efficient and even heat transfer, leading to a sharper, more reproducible melting range. Large crystals or loosely packed powder can cause significant errors.

-

Procedure:

-

Place a small amount of the crystalline this compound into a clean, dry mortar.

-

Gently grind the sample to a fine, uniform powder.

-

Invert a capillary tube and tap the open end into the powder until a small amount enters the tube.

-

Tap the sealed end of the capillary on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm is achieved.

-

-

-

Melting Point Measurement:

-

Causality: The heating rate is a critical parameter. A rapid heating rate can cause the sample's temperature to overshoot the true melting point, leading to an artificially elevated reading. A slow rate (1-2°C/min) near the melting point is crucial for thermal equilibrium.

-

Procedure:

-

Set the start temperature on the apparatus to ~180°C (10-15°C below the expected melting point).

-

Set a rapid heating rate (e.g., 10°C/min) to reach the start temperature.

-

Set the subsequent heating rate to 1-2°C/min for the ramp through the melting range.

-

Insert the prepared capillary tube into the heating block.

-

Observe the sample through the magnified viewing port.

-

Record the onset temperature : the temperature at which the first drop of liquid appears.

-

Record the clear point temperature : the temperature at which the last solid crystal melts.

-

Report the result as a range from onset to clear point (e.g., 194.5 - 196.0 °C).

-

Allow the instrument to cool and repeat the measurement with two more samples for a total of three independent determinations. The results should be in close agreement.

-

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for accurate melting point determination.

Factors Influencing Melting Point Measurement

Several factors beyond purity can affect the observed melting point:

-

Heating Rate: As discussed, a rate faster than 1-2°C/min near the melting point can lead to erroneously high and broad readings.

-

Sample Packing: A poorly packed, loose sample will heat unevenly.

-

Thermometer Calibration: An uncalibrated thermometer or sensor is a direct source of systematic error.

-

Decomposition: Some organic compounds decompose at or near their melting point, which can be observed as a color change or gas evolution. For this compound, decomposition is not typically reported under standard melting point conditions.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can result in different melting points. While not extensively documented for this specific sulfone in the literature found, it is a possibility for complex organic molecules.

Conclusion

The melting point of this compound, consistently reported in the range of 191-197°C , is a critical parameter for its identification, purity assessment, and application in research and development. Adherence to a rigorous, well-controlled experimental protocol, including meticulous sample preparation and instrument calibration, is essential for obtaining accurate and reliable data. This guide provides the foundational knowledge for researchers to confidently characterize this versatile intermediate, ensuring the integrity of their subsequent synthetic work and material applications.

References

-

ChemBK. Sulfone, bis(4-fluoro-3-nitrophenyl).[Link]

-

Research Scientific. this compound >= 97.0% (HPLC).[Link]

-

SpecAU. this compound.[Link]

-

PubMed. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 312-30-1 [smolecule.com]

- 3. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 312-30-1 | TCI AMERICA [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 7. This compound , >98.0%(GC) , 312-30-1 - CookeChem [cookechem.com]

- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]

Bis(4-fluoro-3-nitrophenyl) sulfone spectral analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of Bis(4-fluoro-3-nitrophenyl) sulfone

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate in the synthesis of advanced polymers, pharmaceuticals, and other high-performance materials.[1] Its utility stems from the unique reactivity conferred by its constituent functional groups: the electron-withdrawing sulfone and nitro moieties, and the reactive fluoro-substituents. Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. We delve into the theoretical underpinnings, predictive interpretations, and field-proven experimental protocols, offering a holistic view for researchers in process development and quality control.

Molecular Structure and Overview

This compound possesses a symmetric diaryl sulfone core. The two phenyl rings are identically substituted, which simplifies spectral interpretation. The powerful electron-withdrawing nature of both the sulfonyl (-SO₂) and nitro (-NO₂) groups profoundly influences the electronic environment of the aromatic rings, which is the key to understanding its spectral signature.

Caption: Workflow for FT-IR analysis.

Interpretation of Key Vibrational Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1530 - 1550 | Strong |

| Symmetric Stretch | 1340 - 1360 | Strong | |

| Sulfone (-SO₂) | Asymmetric Stretch | 1310 - 1340 | Strong |

| Symmetric Stretch | 1140 - 1160 | Strong | |

| Aromatic C=C | Ring Stretch | ~1600, ~1470 | Medium |

| C-F | Stretch | 1200 - 1250 | Strong |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |

Note: The symmetric -NO₂ and asymmetric -SO₂ stretching bands are in close proximity and may overlap. [2][3][4][5] Experimental Protocol: FT-IR (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Expertise & Experience: Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using a hard ionization technique like Electron Ionization (EI), the molecule is ionized and fragmented in a reproducible manner. This fragmentation pattern acts as a molecular "fingerprint" and provides valuable structural information.

Predicted Fragmentation Pathway

The molecular ion peak (M⁺˙) is expected at an m/z corresponding to the molecular weight (344.24). The stability of the aromatic rings should make this peak readily observable. Key fragmentation pathways for diaryl sulfones often involve cleavage at the C-S bonds and rearrangements. [6][7][8]

Caption: Proposed EI fragmentation pathway for the title compound.

Predicted Mass Spectrum Data

| m/z Value | Proposed Fragment Identity | Significance |

| 344 | [C₁₂H₆F₂N₂O₆S]⁺˙ (M⁺˙) | Molecular Ion |

| 298 | [M - NO₂]⁺ | Loss of a nitro group |

| 204 | [F(NO₂)C₆H₃SO₂]⁺ | Cleavage of one C-S bond |

| 140 | [F(NO₂)C₆H₃]⁺ | Cleavage of C-S bond and loss of SO₂ |

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR collectively map out the complete atomic connectivity and confirm the substitution pattern, while IR spectroscopy provides rapid verification of the essential sulfone and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The data and protocols presented in this guide serve as a validated framework for the routine analysis and quality assurance of this important chemical building block.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Martin, N. H., Allen, N. W., & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics and Modelling, 18(3), 242-246. Retrieved from [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

-

Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link] (Specific page on IR of nitro compounds may vary, but the main site is a valid source).

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Smalley, R. K., & Suschitzky, H. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-160. Retrieved from [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 36(7), 1294–1296. Retrieved from [Link]

-

Sulfone, bis(4-fluoro-3-nitrophenyl). (2024). ChemBK. Retrieved from [Link]

-

Khodair, A. I., Swelim, A. A., & Abdel-Wahab, A. A. (1976). Mass spectra of selected sulfones. Sulfone-sulfinate rearrangement. Phosphorus and Sulfur and the Related Elements, 2(1-3), 173-175. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Structural Characteristics of Bis(4-fluoro-3-nitrophenyl) sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-fluoro-3-nitrophenyl) sulfone is a versatile synthetic organic compound with significant potential in medicinal chemistry, materials science, and organic synthesis.[1][2] Its unique molecular architecture, characterized by two nitro- and fluoro-substituted phenyl rings bridged by a sulfonyl group, imparts desirable electronic properties and reactivity. This guide provides a comprehensive overview of the synthesis, purification, and a detailed theoretical and comparative analysis of the crystal structure of this compound. While a definitive, publicly available experimental crystal structure for this specific compound is not available at the time of this writing, this paper will leverage data from a closely related analogue, Bis(3-nitrophenyl) sulfone, to infer and discuss the likely structural attributes and their implications for its chemical behavior and application.

Introduction and Significance

This compound, also known as 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone, is a crystalline solid with a melting point in the range of 193-197 °C.[3] Its molecular formula is C₁₂H₆F₂N₂O₆S, and it has a molecular weight of 344.24 g/mol .[3] The presence of strong electron-withdrawing nitro groups and the sulfone bridge makes it a valuable intermediate in the synthesis of a variety of more complex molecules.[1][2] These functional groups are known to influence properties such as thermal stability and reactivity, making the compound a candidate for the development of advanced polymers and specialty materials.[1] In the pharmaceutical realm, the nitroaromatic scaffold is a recurring motif in drug candidates, suggesting potential for biological activity.[1]

Synthesis and Crystallization

The synthesis of this compound can be achieved through several established organic chemistry routes. A common approach involves the nitration of fluorinated aromatic precursors, followed by a sulfonation reaction.[1] Alternatively, direct sulfonation of fluorinated nitrobenzene derivatives or coupling reactions between pre-functionalized nitro- and fluoro-phenols with sulfonyl chlorides are also viable methods.[1]

Experimental Protocol: Recrystallization for Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. A general protocol for the purification of this compound, which can be adapted for single crystal growth, involves recrystallization.

Protocol:

-

Dissolution: Dissolve the crude this compound powder in a minimal amount of a 5:1 mixture of acetone and water at an elevated temperature.[4]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. The rate of cooling is critical for the formation of large, well-defined crystals. A slower cooling rate generally yields better quality crystals.

-

Crystal Isolation: Once crystals have formed, isolate them by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent (the same acetone/water mixture) to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator.

This process should yield a white to light yellow crystalline powder.[3]

Molecular and Crystal Structure Analysis

As of the latest literature search, a complete, publicly archived crystal structure of this compound is not available. However, an in-depth analysis of the crystal structure of a closely related compound, Bis(3-nitrophenyl) sulfone (C₁₂H₈N₂O₆S) , provides valuable insights into the likely structural features of its fluorinated counterpart. The crystal structure of Bis(3-nitrophenyl) sulfone was determined by X-ray diffraction and its details are publicly available.[2]

Comparative Analysis with Bis(3-nitrophenyl) sulfone

The crystal structure of Bis(3-nitrophenyl) sulfone reveals key details about the molecular conformation and intermolecular interactions that are likely to be conserved or slightly modified in this compound.

Key Structural Features of Bis(3-nitrophenyl) sulfone: [2]

-

Molecular Symmetry: The asymmetric unit contains one half of the molecule, with a mirror plane passing through the SO₂ group.

-

Dihedral Angle: The two benzene rings are not coplanar, exhibiting a significant dihedral angle of 40.10(13)°. This twisted conformation is a common feature in diaryl sulfones.

-

Intramolecular Interactions: An intramolecular C-H···O hydrogen bond is observed, leading to the formation of a five-membered ring with an envelope conformation.

It is reasonable to predict that this compound will also adopt a non-planar conformation with a significant dihedral angle between the phenyl rings. The introduction of the fluorine atoms at the 4 and 4' positions would likely influence the electronic distribution and could potentially introduce additional weak intermolecular interactions, such as C-H···F or F···F contacts, which may affect the overall crystal packing.

Predicted Molecular Geometry of this compound

The molecular structure of this compound is depicted in the diagram below. The central sulfur atom is bonded to two oxygen atoms and the carbon atoms of the two phenyl rings. Each phenyl ring is substituted with a fluorine atom at the para-position and a nitro group at the meta-position relative to the sulfonyl bridge.

Caption: Molecular structure of this compound.

Crystallographic Data (Comparative)

The following table summarizes the crystallographic data for the related compound, Bis(3-nitrophenyl) sulfone, which serves as a valuable reference point for understanding the potential crystal system and unit cell parameters for this compound.[2]

| Parameter | Bis(3-nitrophenyl) sulfone |

| Chemical Formula | C₁₂H₈N₂O₆S |

| Formula Weight | 308.27 |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| a (Å) | 20.260(4) |

| b (Å) | 5.9380(12) |

| c (Å) | 5.3770(11) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 646.9(2) |

| Z | 2 |

| Temperature (K) | 294(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Experimental Workflow: Single Crystal X-ray Diffraction

The determination of a novel crystal structure follows a well-established experimental workflow. The diagram below outlines the key steps involved in this process.

Caption: Workflow for single crystal X-ray diffraction analysis.

Conclusion and Future Perspectives

This compound is a compound of significant interest with broad applicability in various scientific domains. While a definitive experimental crystal structure is not yet publicly available, this guide has provided a comprehensive overview of its known properties, synthesis, and a detailed comparative analysis of its likely structural features based on the crystal structure of Bis(3-nitrophenyl) sulfone. The determination of the precise crystal structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and facilitating the rational design of new materials and pharmaceutical agents.

References

-

Bis(3-nitrophenyl) sulfone. National Center for Biotechnology Information. [Link]

-

Sulfone, bis(4-fluoro-3-nitrophenyl). ChemBK. [Link]

-